2-(Thiophen-2-yl)ethane-1-sulfonyl chloride
Overview
Description
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.7 g/mol . This compound is characterized by the presence of a thiophene ring, an ethane chain, and a sulfonyl chloride group. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophene with ethane-1-sulfonyl chloride in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or chloroform to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the thiophene ring.
Major Products Formed
Substitution Reactions: Sulfonamide and sulfonate derivatives are the major products formed from substitution reactions.
Oxidation Reactions: Sulfoxides and sulfones are the primary products of oxidation reactions.
Scientific Research Applications
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The thiophene ring can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)ethane-1-sulfonyl chloride: Similar in structure but with the thiophene ring attached at the 3-position.
2-(Furan-2-yl)ethane-1-sulfonyl chloride: Contains a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)ethane-1-sulfonyl chloride: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
2-(Thiophen-2-yl)ethane-1-sulfonyl chloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various organic compounds with distinct chemical and biological activities .
Properties
IUPAC Name |
2-thiophen-2-ylethanesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-2,4H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTNMUXNWRMSDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCS(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.